(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
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Overview
Description
(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a complex organic compound featuring a thiazole and benzimidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves the condensation of 4-propan-2-ylbenzaldehyde with 2-aminothiazole, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
- (2Z)-2-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Uniqueness
Compared to similar compounds, (Z)-2-(4-isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one stands out due to its specific substituent groups, which can influence its chemical reactivity and biological activity. These differences can make it more suitable for certain applications, such as targeted drug development or specialized industrial processes.
Properties
IUPAC Name |
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-12(2)14-9-7-13(8-10-14)11-17-18(22)21-16-6-4-3-5-15(16)20-19(21)23-17/h3-12H,1-2H3/b17-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXWALTBDBCNM-BOPFTXTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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